molecular formula C27H27NO6 B12454663 Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate

Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate

Cat. No.: B12454663
M. Wt: 461.5 g/mol
InChI Key: IMDIWKAAAAZQFP-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate is a complex organic compound with a unique structure that includes an isoquinoline core, substituted with ethoxy, methoxy, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate typically involves multi-step organic reactions. One common route includes the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-3,4-dihydroisoquinoline-1(2H)-one, followed by esterification with methyl benzoate under acidic conditions . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromination using bromine in the presence of iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. Its combination of ethoxy, methoxy, and benzoate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate

InChI

InChI=1S/C27H27NO6/c1-5-34-21-12-8-17(9-13-21)26-22-16-24(32-3)23(31-2)14-19(22)15-25(29)28(26)20-10-6-18(7-11-20)27(30)33-4/h6-14,16,26H,5,15H2,1-4H3

InChI Key

IMDIWKAAAAZQFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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